m-Xylylenediphosphonic Acid
Overview
Description
m-Xylylenediphosphonic Acid: is an organophosphorus compound characterized by the presence of two phosphonic acid groups attached to a meta-xylylene moiety. This compound is known for its ability to form strong complexes with metal ions, making it valuable in various applications, including materials science and coordination chemistry.
Mechanism of Action
Target of Action
m-Xylylenediphosphonic Acid (H4L) primarily targets metal ions in its environment . It has been used to synthesize a series of new metal phosphonates, including [M(H2L)(bpy)] (M = Mn, Co), [MH2L)(phen)] (M = Co, Cu), and [Cu2(H2L)2(bpy″)2] where bpy = 2,2′-bipyridine, phen = 1,10-phenanthroline, bpy″ = 4,4′-dimethyl-2,2′-bipyridine .
Mode of Action
The compound interacts with its targets by partially deprotonating to afford H2L2− . The H2L2− ligands function as tetradentate ligands, with each phosphonate group adopting a bidentate coordination mode with two metal centers to generate a 2D layer . In some cases, the H2L2− anions function as tridentate ligands, with one phosphonate group adopting the bidentate mode and another phosphonate group adopting the monodentate mode, thus linking three metal atoms to provide a 1D chain .
Biochemical Pathways
It’s known that phosphonates mimic the phosphates and carboxylates of biological molecules to potentially inhibit metabolic enzymes .
Pharmacokinetics
Its solid state at 20°c and its melting point of 216°C suggest that it may have low bioavailability due to poor absorption.
Result of Action
Its ability to form complex structures with metal ions suggests it could potentially influence the properties and behaviors of these ions in a cellular environment .
Action Environment
The action of this compound is influenced by environmental factors such as temperature and pH. For instance, its ability to form metal phosphonates is achieved through hydrothermal synthesis . Furthermore, its stability may be affected by the presence of other ions in the environment .
Biochemical Analysis
Biochemical Properties
m-Xylylenediphosphonic Acid plays a crucial role in biochemical reactions, particularly in the formation of metal phosphonates. These reactions involve the interaction of this compound with metal ions, leading to the formation of stable complexes. The compound interacts with enzymes and proteins that are involved in phosphate metabolism and transport. For instance, this compound can act as a ligand for metal ions, facilitating the formation of coordination complexes that are essential for various biochemical processes .
In addition, this compound has been shown to interact with proteins involved in cellular signaling pathways. These interactions often involve the binding of the phosphonic acid groups to specific amino acid residues in the protein, leading to conformational changes that can modulate the protein’s activity. This compound’s ability to form stable complexes with metal ions also suggests potential interactions with metalloproteins, which play critical roles in various enzymatic reactions .
Cellular Effects
The effects of this compound on cellular processes are multifaceted. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can affect the activity of kinases and phosphatases, enzymes that are pivotal in regulating cellular signaling pathways. By binding to these enzymes, this compound can alter their activity, leading to changes in downstream signaling events .
Furthermore, this compound has been observed to impact gene expression by influencing transcription factors and other regulatory proteins. This can result in changes in the expression levels of genes involved in various cellular processes, including cell growth, differentiation, and apoptosis. Additionally, this compound can affect cellular metabolism by interacting with enzymes involved in metabolic pathways, thereby altering the flux of metabolites and the overall metabolic state of the cell .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. One of the primary mechanisms is the binding of the phosphonic acid groups to metal ions, forming stable coordination complexes. These complexes can then interact with various biomolecules, including enzymes and proteins, leading to changes in their activity. For instance, this compound can inhibit or activate enzymes by binding to their active sites or allosteric sites, thereby modulating their catalytic activity .
In addition to enzyme modulation, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins. This interaction can lead to changes in the binding affinity of these proteins to DNA, thereby affecting the transcription of specific genes. Moreover, this compound can induce post-translational modifications of proteins, such as phosphorylation, which can further modulate their activity and function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. Studies have shown that this compound is relatively stable under physiological conditions, with minimal degradation over extended periods. The long-term effects of this compound on cellular function can be influenced by factors such as concentration, exposure duration, and the presence of other interacting molecules .
Over time, this compound can lead to cumulative changes in cellular processes, including alterations in gene expression, enzyme activity, and metabolic flux. These changes can have significant implications for cellular function, particularly in long-term studies involving in vitro or in vivo models. Additionally, the stability of this compound in laboratory settings makes it a valuable tool for studying the temporal dynamics of biochemical reactions and cellular processes .
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent, with varying outcomes observed at different dosages. At low doses, this compound can enhance certain cellular functions by modulating enzyme activity and gene expression. At higher doses, this compound can exhibit toxic effects, leading to adverse outcomes such as cellular damage, apoptosis, and impaired organ function .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to phosphate metabolism and energy production. This compound interacts with enzymes such as kinases and phosphatases, which play critical roles in the regulation of metabolic flux and the maintenance of cellular energy balance. By modulating the activity of these enzymes, this compound can influence the levels of key metabolites and the overall metabolic state of the cell .
Additionally, this compound can affect the tricarboxylic acid cycle and other energy-producing pathways by interacting with enzymes involved in these processes. This interaction can lead to changes in the flux of metabolites through these pathways, thereby impacting cellular energy production and metabolic homeostasis. The involvement of this compound in these metabolic pathways highlights its potential as a modulator of cellular metabolism and energy balance .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. Once inside the cell, this compound can be distributed to various cellular compartments, including the cytoplasm, nucleus, and mitochondria. This distribution is facilitated by interactions with transport proteins and other binding partners that help to localize the compound to specific cellular sites .
In tissues, this compound can accumulate in areas with high metabolic activity, such as the liver, kidneys, and muscles. This accumulation is influenced by factors such as blood flow, tissue permeability, and the presence of specific transporters. The ability of this compound to be selectively transported and distributed within cells and tissues underscores its potential for targeted therapeutic applications .
Subcellular Localization
The subcellular localization of this compound is a key determinant of its activity and function. This compound can be localized to various subcellular compartments, including the cytoplasm, nucleus, and mitochondria, where it can exert its biochemical effects. The localization of this compound is mediated by specific targeting signals and post-translational modifications that direct the compound to its appropriate cellular sites .
In the cytoplasm, this compound can interact with enzymes and proteins involved in metabolic processes, while in the nucleus, it can influence gene expression by interacting with transcription factors and other regulatory proteins. In the mitochondria, this compound can affect energy production and metabolic homeostasis by modulating the activity of key enzymes involved in these processes. The subcellular localization of this compound is therefore critical for its function and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: m-Xylylenediphosphonic Acid can be synthesized through a hydrothermal method. This involves reacting m-xylylenediamine with phosphorous acid under hydrothermal conditions. The reaction typically takes place in an autoclave at elevated temperatures and pressures, resulting in the formation of the desired diphosphonic acid .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the hydrothermal synthesis method mentioned above can be scaled up for industrial production. The process involves careful control of temperature, pressure, and reaction time to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: m-Xylylenediphosphonic Acid undergoes various chemical reactions, including:
Complexation: Forms stable complexes with metal ions.
Condensation: Can react with other phosphonic acids to form oligomers or polymers.
Hydrolysis: Undergoes hydrolysis in the presence of water, leading to the formation of phosphonic acid derivatives.
Common Reagents and Conditions:
Metal Ions: Such as manganese, cobalt, and copper, are commonly used in complexation reactions.
Hydrothermal Conditions: Elevated temperatures and pressures are often employed to facilitate reactions.
Major Products Formed:
Metal Complexes: Stable complexes with various metal ions.
Phosphonic Acid Derivatives: Resulting from hydrolysis reactions.
Scientific Research Applications
m-Xylylenediphosphonic Acid has a wide range of scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry to form metal-organic frameworks and other complex structures.
Biology: Investigated for its potential in biomedical applications, such as bone resorption inhibitors.
Medicine: Explored for its role in drug delivery systems and as a potential therapeutic agent.
Industry: Utilized in the development of advanced materials, including catalysts and adsorbents.
Comparison with Similar Compounds
p-Xylylenediphosphonic Acid: Similar structure but with phosphonic acid groups in the para position.
o-Xylylenediphosphonic Acid: Similar structure but with phosphonic acid groups in the ortho position.
Benzene-1,4-diphosphonic Acid: A simpler aromatic diphosphonic acid with phosphonic acid groups directly attached to the benzene ring.
Uniqueness: m-Xylylenediphosphonic Acid is unique due to its meta-xylylene structure, which provides distinct steric and electronic properties compared to its ortho and para counterparts. This uniqueness allows it to form specific metal complexes and exhibit different reactivity patterns, making it valuable in specialized applications .
Properties
IUPAC Name |
[3-(phosphonomethyl)phenyl]methylphosphonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O6P2/c9-15(10,11)5-7-2-1-3-8(4-7)6-16(12,13)14/h1-4H,5-6H2,(H2,9,10,11)(H2,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYWZCUXISXXGMI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)CP(=O)(O)O)CP(=O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O6P2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30598288 | |
Record name | [1,3-Phenylenebis(methylene)]bis(phosphonic acid) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30598288 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
144052-40-4 | |
Record name | NSC725600 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=725600 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | [1,3-Phenylenebis(methylene)]bis(phosphonic acid) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30598288 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | m-Xylylenediphosphonic Acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes m-xylylenediphosphonic acid interesting for material science applications?
A1: this compound is an organophosphorus compound with two phosphonic acid groups attached to a m-xylyl group. These phosphonic acid groups can act as ligands, binding to metal ions and forming extended structures. This ability makes this compound a valuable building block in the synthesis of metal phosphonates, a class of materials known for their diverse structures and potential applications in areas like catalysis, gas storage, and proton conductivity. []
Q2: What does the research paper tell us about using this compound to synthesize metal phosphonates?
A2: The paper, titled "Hydrothermal synthesis, structures and properties of metal phosphonates based on this compound", [] explores using this compound to create new metal phosphonate materials. The researchers utilized hydrothermal synthesis, a method involving high temperatures and pressures in an aqueous solution, to facilitate the reaction between this compound and various metal ions. The study reports on the successful synthesis of novel metal phosphonates with intriguing structural features, underscoring the potential of this compound as a building block for new materials. While the specific properties and potential applications of these synthesized materials aren't fully detailed in the abstract, the research highlights the compound's potential in material science.
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